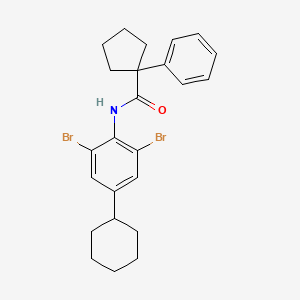

N-(2,6-Dibromo-4-cyclohexylphenyl)(phenylcyclopentyl)formamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,6-Dibromo-4-cyclohexylphenyl)(phenylcyclopentyl)formamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a brominated phenyl ring, a cyclohexyl group, and a phenylcyclopentyl formamide moiety, making it a subject of interest for chemists and researchers alike.

Preparation Methods

The synthesis of N-(2,6-Dibromo-4-cyclohexylphenyl)(phenylcyclopentyl)formamide typically involves multiple steps, starting with the bromination of the phenyl ring. One common synthetic route includes the following steps:

Bromination: : The phenyl ring is brominated at the 2 and 6 positions using bromine in the presence of a catalyst.

Cyclohexylation: : The brominated phenyl ring undergoes a Friedel-Crafts alkylation with cyclohexyl chloride to introduce the cyclohexyl group.

Formylation: : The cyclohexyl-substituted phenyl ring is then formylated using formic acid or formamide.

Cyclopentylation: : Finally, the phenyl ring is reacted with phenylcyclopentyl chloride to complete the synthesis.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-(2,6-Dibromo-4-cyclohexylphenyl)(phenylcyclopentyl)formamide can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or chromyl chloride, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of the formamide group to an amine.

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has found applications in various scientific research areas, including:

Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: : Explored for its use in drug development, particularly in the design of new therapeutic agents.

Industry: : Employed in the production of advanced materials and polymers.

Mechanism of Action

The mechanism by which N-(2,6-Dibromo-4-cyclohexylphenyl)(phenylcyclopentyl)formamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

N-(2,6-Dibromo-4-cyclohexylphenyl)(phenylcyclopentyl)formamide is unique due to its specific structural features. Similar compounds include:

N-(2,6-Dibromo-4-methylphenyl)(phenylcyclopentyl)formamide

N-(2,6-Dibromo-4-ethylphenyl)(phenylcyclopentyl)formamide

N-(2,6-Dibromo-4-propylphenyl)(phenylcyclopentyl)formamide

These compounds share the brominated phenyl ring and the phenylcyclopentyl formamide moiety but differ in the substituents on the phenyl ring

Biological Activity

N-(2,6-Dibromo-4-cyclohexylphenyl)(phenylcyclopentyl)formamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring dibrominated phenyl groups and a formamide moiety. The molecular formula is C19H22Br2N, with a molecular weight of approximately 399.3 g/mol. The presence of bromine atoms typically enhances the lipophilicity and biological activity of organic compounds.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential anti-cancer properties, as well as its effects on various cellular pathways.

1. Anticancer Activity

Studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of dibromophenyl compounds have been shown to inhibit tumor growth in various cancer models.

- Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cell proliferation and survival pathways. This inhibition leads to apoptosis in cancer cells.

- Case Study : A study conducted on a related compound demonstrated a reduction in tumor size in xenograft models when administered at specific dosages over a defined period .

2. Inhibition of Enzymatic Activity

Similar compounds have been reported to act as inhibitors for enzymes such as cyclooxygenase (COX) and other key metabolic enzymes.

- In Vitro Studies : In vitro assays have shown that this compound can reduce the activity of COX-2, which is associated with inflammatory processes and cancer progression .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential.

- Absorption : Preliminary data suggest good oral bioavailability due to its lipophilic nature.

- Distribution : The compound is likely to distribute widely in tissues, influenced by its molecular size and lipophilicity.

- Metabolism : Metabolic studies indicate that it undergoes phase I metabolism, primarily through cytochrome P450 enzymes, which can lead to active metabolites.

Data Table: Biological Activity Summary

| Activity | Effect | Reference |

|---|---|---|

| Anticancer | Tumor growth inhibition | |

| COX-2 Inhibition | Reduced inflammatory response | |

| Enzyme Inhibition | Targeting metabolic pathways |

Safety and Toxicology

While promising, safety assessments are critical for any new therapeutic agent. Initial toxicological evaluations suggest that the compound exhibits moderate toxicity profiles, necessitating further studies to establish safe dosage ranges.

Properties

IUPAC Name |

N-(2,6-dibromo-4-cyclohexylphenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27Br2NO/c25-20-15-18(17-9-3-1-4-10-17)16-21(26)22(20)27-23(28)24(13-7-8-14-24)19-11-5-2-6-12-19/h2,5-6,11-12,15-17H,1,3-4,7-10,13-14H2,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVRNYFKMZQKCBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC(=C(C(=C2)Br)NC(=O)C3(CCCC3)C4=CC=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.